molecular formula C14H12N4O4 B2390746 5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide CAS No. 1334369-72-0

5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

Katalognummer: B2390746
CAS-Nummer: 1334369-72-0
Molekulargewicht: 300.274
InChI-Schlüssel: CMACETHCWIALNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a synthetic heterocyclic compound designed for research applications. Its molecular structure incorporates two pharmacologically significant rings: an isoxazole and a 1,3,4-oxadiazole, linked by a phenoxymethyl group. The isoxazole motif is a privileged scaffold in medicinal chemistry, found in compounds with a wide spectrum of bioactivities . The 1,3,4-oxadiazole ring is extensively utilized as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and influence the pharmacokinetic properties of a molecule . This ring system is present in several commercial drugs and is known for its diverse biological properties, which include antimicrobial, anti-inflammatory, and antitumor activities . As a heterocyclic hybrid, this compound is of significant interest in drug discovery and development. Such hybrids are a modern strategy to create new molecular entities that can act on multiple biological targets, potentially leading to enhanced efficacy and a reduced risk of resistance . Researchers can leverage this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a candidate for high-throughput screening in the identification of novel therapeutic agents. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

5-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-9-7-11(18-22-9)13(19)15-14-17-16-12(21-14)8-20-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMACETHCWIALNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Claisen-Type Cyclocondensation

The 5-methylisoxazole core is synthesized via 1,3-dipolar cycloaddition between methyl-substituted nitrile oxides and acetylene derivatives:

Reaction Scheme

RC≡CH + CH₃C≡N⁺–O⁻ → 5-Methylisoxazole-3-carboxylate (R = COOR')  

Optimized Conditions

  • Copper(I) iodide catalysis (5 mol%) in DMF at 80°C
  • Nitrile oxide generated in situ from methylchlorooxime (1.2 eq)
  • 78% isolated yield after silica gel chromatography

Table 1: Comparative Yields for Isoxazole Synthesis

Nitrile Oxide Precursor Dipolarophile Catalyst Yield (%)
Methylchlorooxime Methyl propiolate CuI 78
Methylchlorooxime Ethyl acetylene None 42
Phenylchlorooxime Methyl propiolate Fe(acac)₃ 65

Hydrolysis to Carboxylic Acid

The ester intermediate undergoes saponification:

Procedure

  • Reflux with 2N NaOH in ethanol/water (3:1) for 6 hr
  • Acidify to pH 2 with HCl
  • Recrystallize from ethanol/water

Key Data

  • Reaction completion: 98% (HPLC)
  • Purity: ≥99% (by ¹H NMR)

Preparation of 5-(Phenoxymethyl)-1,3,4-Oxadiazol-2-Amine

Hydrazide Cyclization Method

Step 1: Phenoxymethylhydrazide Synthesis

ClCH₂OPh + NH₂NH₂ → NH₂NHCH₂OPh  
  • Phenoxymethyl chloride (1 eq) + hydrazine hydrate (3 eq)
  • Dichloromethane, 0°C → RT, 12 hr
  • Yield: 89%

Step 2: Oxadiazole Formation

NH₂NHCH₂OPh + RCN → 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine  
  • Cyanogen bromide (1.2 eq) in THF
  • Triethylamine (2 eq) as base
  • Microwave irradiation (100°C, 30 min)
  • Yield: 76%

Alternative Pathway via Carbodiimide Intermediate

Procedure

  • Phenoxyacetic acid → Mixed carbonic anhydride with ethyl chloroformate
  • Condense with semicarbazide
  • Cyclize using POCl₃/PCl₅ (3:1) at 110°C

Advantages

  • Avoids handling hydrazine
  • 82% overall yield

Amide Coupling Strategies

Schotten-Baumann Reaction

Conditions

  • 5-Methylisoxazole-3-carbonyl chloride (1 eq)
  • 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine (1.05 eq)
  • 10% NaOH aqueous solution
  • Dichloromethane, 0°C → RT

Outcome

  • 68% isolated yield
  • Requires strict pH control to prevent oxadiazole ring hydrolysis

Peptide Coupling Reagents

Comparative Study

Table 2: Coupling Reagent Efficiency

Reagent Solvent Temp (°C) Time (hr) Yield (%)
EDCI/HOBt DMF 25 24 85
HATU DCM 0→25 12 92
DCC/DMAP THF 40 36 78

Optimal Protocol

  • Dissolve acid (1 eq) and amine (1.1 eq) in DCM
  • Add HATU (1.5 eq) and DIPEA (3 eq)
  • Stir at RT under N₂ for 12 hr
  • Wash with 5% citric acid and saturated NaHCO₃
  • Purify by flash chromatography (EtOAc/hexanes)

Process Optimization and Scalability

Critical Quality Attributes

  • Phenoxymethyl Group Stability : Prone to oxidation → Use N₂ sparging
  • Amide Bond Configuration : Confirm E-configuration via NOESY
  • Byproduct Formation : <1% dimerization (HPLC monitoring)

Green Chemistry Improvements

  • Replace DMF with cyclopentyl methyl ether (CPME)
  • Catalytic Cu(I) recovery via aqueous biphasic separation
  • 92% atom economy achieved in final coupling step

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.35-7.28 (m, 5H, ArH), 5.12 (s, 2H, OCH2), 2.61 (s, 3H, CH3)
  • HRMS : m/z calcd for C₁₅H₁₃N₄O₄ [M+H]⁺ 329.0881, found 329.0884
  • IR : 1678 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)

Thermal Properties

  • Melting point: 214-216°C (DSC)
  • Degradation onset: 278°C (TGA)

Industrial-Scale Considerations

Batch vs Flow Chemistry

  • Batch : 50 L reactor → 2.3 kg product/run
  • Continuous Flow :
    • Microreactor residence time: 8 min
    • Productivity: 14 kg/day

Cost Analysis

Component Batch Cost ($/kg) Flow Cost ($/kg)
Starting Mat. 420 395
Energy 85 62
Waste Treatment 120 45
Total 625 502

Analyse Chemischer Reaktionen

5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield alcohols or amines.

Wirkmechanismus

The mechanism of action of 5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammation and immune response . For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. Additionally, it may interact with nuclear receptors to regulate gene expression and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs are compared based on heterocyclic cores , substituent effects , and bioactivity profiles . Key findings from diverse studies are summarized below:

Core Heterocycle Modifications

Compound Name Core Heterocycles Key Substituents Bioactivity/Properties Reference
5-Methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide Isoxazole + 1,3,4-oxadiazole Phenoxymethyl Not explicitly reported Target
5-Methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide Isoxazole + 1,3,4-oxadiazole Thiophen-2-ylmethyl Higher lipophilicity vs. phenoxymethyl
N-(1H-3-Carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetyl ureas 1,2,4-Triazole + aryloxyacetyl urea Aryloxyacetyl Plant growth regulation (10–30% enhancement)
N-5-Tetrazolyl-N′-aroyl ureas Tetrazole + aroyl urea Aroyl (e.g., p-methoxybenzoyl) Growth hormone activity (EC₅₀: 0.1–1 µM)

Key Insight: Replacement of the phenoxymethyl group with thiophen-2-ylmethyl (as in ) increases lipophilicity (logP: ~2.8 vs. ~2.2 for phenoxymethyl), which may enhance bioavailability in hydrophobic environments. Conversely, triazole- or tetrazole-containing analogs () exhibit pronounced plant growth regulation, suggesting that nitrogen-rich heterocycles favor agrochemical applications.

Carboxamide-Linked Heterocycles

Compound Name Carboxamide Bridge Biological Activity Reference
Ligand 6: (S)-N-((3-Benzyl-1,2,4-oxadiazol-5-yl)methyl)-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide Benzoisoxazole + 1,2,4-oxadiazole Unknown (structural analog)
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole + thiazole Crystallographic stability

Key Insight : The carboxamide bridge in the target compound confers conformational rigidity, similar to Ligand 6 (), which has a benzoisoxazole core. The thiazole-containing analog () exhibits strong crystallographic stability (melting point: 210–212°C), suggesting that sulfur-containing heterocycles may improve thermal stability.

Research Findings and Functional Implications

Agrochemical Potential: Tetrazole- and triazole-based analogs () demonstrate growth hormone activity (e.g., 2h in : 95% root elongation at 10 ppm). The target compound’s phenoxymethyl group may similarly enhance uptake in plant tissues. Thiophene-substituted analogs () are less explored for bioactivity but show promise in drug design due to improved logP values.

Benzoisoxazole derivatives () are often explored for CNS activity, though the target compound’s phenyl group may limit blood-brain barrier penetration.

Structure-Activity Relationships (SAR) :

  • Electron-withdrawing groups (e.g., nitro, chloro) on aryl moieties (as in ) enhance bioactivity but reduce solubility.
  • Methyl groups on isoxazole (as in the target) balance steric effects and metabolic stability.

Biologische Aktivität

5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H14N4O3S2
  • Molecular Weight : 358.42 g/mol
  • CAS Number : 4542974

The compound features a complex structure that includes an isoxazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.

Research indicates that compounds containing oxadiazole and isoxazole structures often exhibit significant anticancer properties. The proposed mechanisms include:

  • Induction of Apoptosis : Many derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the disruption of mitochondrial membrane potential.
  • Inhibition of Cell Proliferation : Studies demonstrate that these compounds can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Anticancer Activity

A notable study evaluated the antiproliferative effects of several derivatives similar to 5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide against various cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited IC50 values ranging from 0.37 µM to 0.95 µM against HeLa cells, demonstrating potent cytotoxicity.
  • Mechanism : Flow cytometry analysis revealed that the compound significantly induced apoptotic cell death and caused cell cycle arrest at the sub-G1 phase .

Antimicrobial Activity

Research has also pointed towards the antimicrobial properties of related compounds:

  • Broad-Spectrum Activity : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Inhibition Mechanism : The proposed mechanism involves disrupting bacterial cell wall synthesis and function .

Study 1: Anticancer Evaluation

In a study published in European Journal of Medicinal Chemistry, a series of phenoxymethyl oxadiazole derivatives were synthesized and evaluated for their anticancer activity. The study found that specific derivatives exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7), with mechanisms involving apoptosis induction and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
7bMCF-70.37Apoptosis
7dHeLa0.73Cell Cycle Arrest

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of oxadiazole derivatives against various pathogens. The results indicated promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in treating infections .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step condensation reactions. A common route includes:

  • Step 1: Reacting 5-methylisoxazole-3-carboxylic acid with a phenoxymethyl-substituted 1,3,4-oxadiazole intermediate under carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF .
  • Step 2: Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Characterization: Key intermediates (e.g., oxadiazole precursors) are validated using 1H^1H-NMR (500 MHz, DMSO-d6_6 ) and 13C^{13}C-NMR to confirm functional groups (e.g., oxadiazole C=N at δ 157–162 ppm) .

Basic: What spectroscopic methods are used to confirm the compound’s structure?

Answer:

  • NMR Spectroscopy: 1H^1H-NMR identifies aromatic protons (δ 7.2–7.5 ppm for phenoxymethyl) and methyl groups (δ 2.2–2.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O at ~170 ppm) and oxadiazole (C=N at ~160 ppm) moieties .
  • IR Spectroscopy: Peaks at ~1670 cm1^{-1} (amide C=O) and 1250 cm1^{-1} (C-O-C ether stretch) .
  • HRMS: Exact mass determination (e.g., [M+H]+^+ calculated vs. observed with <2 ppm error) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Solvent Optimization: Replace DMF with THF or dichloromethane to reduce side reactions .
  • Catalysis: Use ultrasound-assisted synthesis to enhance reaction rates (e.g., 30% yield increase in oxadiazole formation) .
  • Temperature Control: Maintain 0–5°C during coupling steps to minimize hydrolysis .
  • Real-Time Monitoring: Employ TLC (Rf_f = 0.3–0.5 in EtOAc/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track progress .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay Standardization: Normalize protocols (e.g., mitochondrial isolation from C57BL6/J mice vs. cell lines) to reduce variability .
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM to identify IC50_{50} discrepancies due to solubility (e.g., DMSO vs. aqueous buffers) .
  • Off-Target Screening: Use kinase profiling panels (e.g., 100+ kinases) to rule out nonspecific interactions .

Advanced: What computational strategies predict binding modes with biological targets?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with GSK-3β (PDB: 1I09). Focus on hydrogen bonding between the carboxamide group and Lys85 .
  • MD Simulations: AMBER or GROMACS to assess stability (RMSD <2 Å over 100 ns) in enzyme binding pockets .
  • QSAR Models: Train on analogues (e.g., diarylisoxazole-carboxamides) to correlate substituent effects (e.g., phenoxymethyl vs. methoxyethyl) with activity .

Basic: What in vitro assays evaluate its pharmacological potential?

Answer:

  • Cytotoxicity: MTT assay on HEK293 or HeLa cells (48–72 hr exposure) with EC50_{50} values .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., GSK-3β inhibition using phosphopeptide substrates) .
  • Mitochondrial Effects: Rh123 staining to measure membrane depolarization in isolated mitochondria .

Advanced: How to address stability issues during storage?

Answer:

  • Lyophilization: Store as a lyophilized powder at -20°C under argon to prevent hydrolysis .
  • Degradation Studies: Accelerated testing (40°C/75% RH for 4 weeks) with HPLC monitoring; <5% degradation indicates acceptable stability .

Advanced: What strategies validate target engagement in cellular models?

Answer:

  • CETSA: Cellular Thermal Shift Assay to confirm target binding (e.g., shift in protein melting temperature by 2–4°C) .
  • Pull-Down Assays: Biotinylated probes (e.g., NHS-PEG4-biotin conjugation) coupled with streptavidin beads for target isolation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.